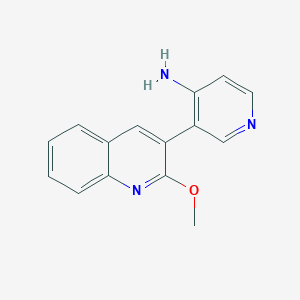
3-(2-methoxyquinolin-3-yl)pyridin-4-amine
Vue d'ensemble
Description
Quinoline and pyridine are nitrogen-containing heterocyclic compounds that are widely used in medicinal chemistry . They are key components in many biologically active compounds, including antimalarial, antimicrobial, and anticancer agents . The methoxy group attached to the quinoline ring could potentially enhance the lipophilicity of the compound, which might improve its ability to cross cell membranes.
Synthesis Analysis
The synthesis of quinoline and pyridine derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also employed .Molecular Structure Analysis
The molecular structure of quinoline and pyridine derivatives plays a crucial role in their biological activity. The planarity of the pyridoquinazoline tricyclic system, for instance, was found to be mandatory to maintain protein kinase inhibitory potency .Chemical Reactions Analysis
Quinoline and pyridine derivatives can undergo various chemical reactions, including cross-coupling with Grignard reagents, alkylation, and reactions with acetic anhydride or DMF .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline and pyridine derivatives can be influenced by various factors such as the presence of substituents on the heterocyclic ring .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions in the field of quinoline and pyridine derivatives are vast. There is a continuous need for the development of novel derivatives with improved pharmacodynamic and pharmacokinetic properties . The design of new molecules often starts by studying the binding conformation of existing compounds .
Propriétés
IUPAC Name |
3-(2-methoxyquinolin-3-yl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-19-15-11(12-9-17-7-6-13(12)16)8-10-4-2-3-5-14(10)18-15/h2-9H,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVLCOBCZGAHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C3=C(C=CN=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-hydroxycyclohexyl)methyl]-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B3800448.png)
![(3S*,4S*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)methyl]piperidin-3-ol](/img/structure/B3800452.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methoxyacetyl)-4-piperidinyl]propanamide](/img/structure/B3800453.png)
![4-{[1-(2-fluoro-3-methoxybenzyl)piperidin-2-yl]methyl}morpholine](/img/structure/B3800461.png)
![2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine](/img/structure/B3800478.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)piperidin-3-ol](/img/structure/B3800480.png)
![N-[(3S*,4R*)-4-methoxytetrahydrofuran-3-yl]-4-[(pyridin-2-ylthio)methyl]benzamide](/img/structure/B3800481.png)
![3-(3-methylbutyl)-5-(1,3-thiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3800482.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2,2-dimethylpropyl)-3-piperidinyl]piperazine](/img/structure/B3800490.png)
![1-(cyclopropylcarbonyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3800492.png)

![4-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-3-yl]morpholine](/img/structure/B3800500.png)
amino]methyl}nicotinic acid](/img/structure/B3800501.png)
![2-(3-fluorophenyl)-N-[3-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B3800517.png)
